molecular formula C12H12N2O3 B8412290 2-Cyano-4-oxo-4-pyridin-4-yl-butyric acid ethyl ester

2-Cyano-4-oxo-4-pyridin-4-yl-butyric acid ethyl ester

Cat. No.: B8412290
M. Wt: 232.23 g/mol
InChI Key: AXGVXOAYYRKVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-oxo-4-pyridin-4-yl-butyric acid ethyl ester is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-cyano-4-oxo-4-pyridin-4-ylbutanoate

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)7-11(15)9-3-5-14-6-4-9/h3-6,10H,2,7H2,1H3

InChI Key

AXGVXOAYYRKVPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=NC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium metal (81 mg, 3.5 mmol) in 10 mL anhydrous EtOH, ethylcyanoacetate (0.37 mL, 3.5 mmol) was added at 0° C. The solution was stirred until sodium was completely dissolved. The solvent was evaporated to obtain a white solid that was added portionwise to a stirred solution of bromoacetylpyridine 1 (1.0 g, 3.5 mmol) in anhydrous THF (20 mL) and DIEA (0.6 mL, 3.5 mmol). The reaction mixture was stirred overnight at rt. The solvent was removed, the residue was suspended in water and extracted with DCM. The organic extracts were dried over Na2SO4 and concentrated. The crude was purified by flash chromatography (DCM/MeOH 95:5) to give 710 mg (87%) of 2-cyano-4-oxo-4-pyridin-4-yl-butyric acid ethyl ester as a reddish oil.
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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